ginsenoside F5
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Overview
Description
Ginsenoside F5 is a dammarane-type triterpene saponin found in the flower buds of Panax ginseng. Panax ginseng, a well-known medicinal herb, has been used for centuries in traditional medicine for its various health benefits. This compound is one of the many bioactive compounds isolated from this plant, and it has garnered attention for its potential therapeutic properties.
Mechanism of Action
Target of Action
Ginsenosides, including Ginsenoside F5, are known to target cancer cells . They interact with these cells and modify their fundamental hallmarks, which include high metabolic activity, mitochondrial dysfunction, and resistance to cell death . This interaction affects the tissue structure, function, and metabolism of tumor cells and their internal and external environment .
Mode of Action
Ginsenosides are amphiphilic and may interact with and change the properties of cell membranes . When ginsenosides enter the gastrointestinal tract, they can interact with the gut microbiota . This interaction with the gut microbiota may represent a potential mechanism for the therapeutic effects of ginsenosides .
Biochemical Pathways
The biosynthetic pathways of ginsenosides comprise more than 20 steps of continuous enzymatic reactions . Key enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), squalene epoxidase (SQE), dammarenediol-II synthase (DS), β -amyrin synthase (AS), cytochrome P450 (CYP450) and UDP-glycosyltransferase (UGT) are involved .
Pharmacokinetics
It is known that ginsenosides have inherently low absorption rates . This low bioavailability is one of the major hurdles that need to be overcome to advance its use in clinical settings .
Result of Action
The result of this compound’s action is primarily seen in its potential anti-cancer effects . By modifying the fundamental hallmarks of tumor cells, this compound may enable tumor cells to proliferate, invade and avoid apoptosis .
Action Environment
The action of this compound is influenced by the environment in the gastrointestinal tract. The gut microbiota plays a significant role in the therapeutic effects of ginsenosides . Therefore, factors that influence the gut microbiota, such as diet and other environmental factors, could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ginsenoside F5 can be isolated from the crude extracts of Panax ginseng flower buds using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved using a Zorbax Eclipse XDB C-18 column with a ternary mobile phase of acetonitrile, water, and phosphoric acid (28:71:1) at a flow rate of 1.0 mL/min within 40 minutes. UV detection is set at 203 nm .
Industrial Production Methods
At a semi-preparative scale, this compound can be prepared using a Daisogel C-18 column and a gradient elution system of acetonitrile and water (32:68 to 28:72) at a flow rate of 10 mL/min with a sample load of 20–30 mg. This method yields ginsenosides with a purity of more than 96% .
Chemical Reactions Analysis
Types of Reactions
Ginsenoside F5 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can be used to break down this compound into its aglycone and sugar moieties.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.
Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and catalysts to attach sugar moieties to the aglycone.
Major Products Formed
The major products formed from these reactions include various ginsenoside derivatives with altered bioactivities. For example, hydrolysis can yield aglycones that may have different pharmacological properties compared to the parent compound.
Scientific Research Applications
Chemistry: Ginsenoside F5 serves as a valuable compound for studying the structure-activity relationships of saponins and their derivatives.
Biology: It has been investigated for its effects on cellular processes, including cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Ginsenoside F3: Another dammarane-type triterpene saponin found in Panax ginseng with similar bioactivities.
Ginsenoside Rg3: Known for its anticancer properties and ability to modulate immune responses.
Ginsenoside Rh2: Exhibits potent anticancer and anti-inflammatory effects.
Uniqueness
Ginsenoside F5 is unique due to its specific structural features and bioactivities. While it shares some similarities with other ginsenosides, its distinct molecular structure allows it to interact with different molecular targets and pathways, leading to unique pharmacological effects.
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,54-36-33(50)31(48)30(47)25(53-36)19-51-35-32(49)29(46)24(18-42)52-35)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)23(44)17-40(26,39)7/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27-,28-,29-,30+,31-,32+,33+,34-,35+,36-,38+,39+,40+,41-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRQPASKWCJCPI-DOGUGFTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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